molecular formula C52H54N6O6+2 B10794973 (1S,11S,13S,18R,20R,27S,29R,30R,31S,35E)-35-(2-hydroxyethylidene)-14,26-bis[(4-nitrophenyl)methyl]-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2^{11,14}.0^{1,27}.0^{2,7}.0^{8,31}.0^{10,18}.0^{13,17}.0^{20,30}.0^{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-diium dibromide

(1S,11S,13S,18R,20R,27S,29R,30R,31S,35E)-35-(2-hydroxyethylidene)-14,26-bis[(4-nitrophenyl)methyl]-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2^{11,14}.0^{1,27}.0^{2,7}.0^{8,31}.0^{10,18}.0^{13,17}.0^{20,30}.0^{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-diium dibromide

Cat. No.: B10794973
M. Wt: 859.0 g/mol
InChI Key: YLVXKWTUSBUFLM-FCQSIFLSSA-N
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Description

The compound (1S,11S,13S,18R,20R,27S,29R,30R,31S,35E)-35-(2-hydroxyethylidene)-14,26-bis[(4-nitrophenyl)methyl]-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2{11,14}.0{1,27}.0{2,7}.0{8,31}.0{10,18}.0{13,17}.0{20,30}.0{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-diium dibromide is a complex organic molecule with a highly intricate structure. This compound is characterized by its multiple stereocenters and a unique arrangement of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The initial steps typically involve the formation of the core decacyclic structure, followed by the introduction of the hydroxyethylidene and nitrophenylmethyl groups. Common reagents used in these steps include strong acids and bases, as well as various organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and consistency. This might include the use of high-performance liquid chromatography (HPLC) for purification and advanced spectroscopic techniques for structural verification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyethylidene group can be oxidized to form a carbonyl group.

    Reduction: The nitrophenyl groups can be reduced to form aminophenyl groups.

    Substitution: Various substitution reactions can occur at the phenyl rings or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylidene group would yield a ketone, while reduction of the nitrophenyl groups would produce aminophenyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the context of its nitrophenyl and hydroxyethylidene groups.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects is highly dependent on its interactions with specific molecular targets. The nitrophenyl groups, for example, can participate in electron transfer reactions, while the hydroxyethylidene group can form hydrogen bonds with various biomolecules. These interactions can influence a range of biological pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. The presence of both nitrophenyl and hydroxyethylidene groups, along with the complex decacyclic structure, provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds.

Properties

Molecular Formula

C52H54N6O6+2

Molecular Weight

859.0 g/mol

IUPAC Name

(2E)-2-[(1S,9Z,11S,13S,18R,20R,27S,29R,30R,31S)-14,26-bis[(4-nitrophenyl)methyl]-19-phenyl-21-oxa-8,19-diaza-14,26-diazoniadecacyclo[24.5.2.211,14.01,27.02,7.08,31.010,18.013,17.020,30.024,29]pentatriaconta-2,4,6,9,23-pentaen-35-ylidene]ethanol

InChI

InChI=1S/C52H54N6O6/c59-24-19-35-31-57(29-33-10-14-38(15-11-33)55(60)61)22-18-40-46(57)26-41(35)43-28-53-45-9-5-4-8-44(45)52-21-23-58(30-34-12-16-39(17-13-34)56(62)63)32-36-20-25-64-51(48(50(52)53)42(36)27-47(52)58)54(49(40)43)37-6-2-1-3-7-37/h1-17,19-20,28,40-42,46-51,59H,18,21-27,29-32H2/q+2/b35-19-,43-28-/t40?,41-,42-,46-,47-,48+,49+,50-,51+,52+,57?,58?/m0/s1

InChI Key

YLVXKWTUSBUFLM-FCQSIFLSSA-N

Isomeric SMILES

C1C[N+]2(C/C(=C/CO)/[C@@H]\3C[C@H]2C1[C@@H]4/C3=C\N5[C@H]6[C@H]7[C@H]8C[C@H]9[C@@]6(CC[N+]9(CC8=CCO[C@H]7N4C1=CC=CC=C1)CC1=CC=C(C=C1)[N+](=O)[O-])C1=CC=CC=C15)CC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

C1C[N+]2(CC(=CCO)C3CC2C1C4C3=CN5C6C7C8CC9C6(CC[N+]9(CC8=CCOC7N4C1=CC=CC=C1)CC1=CC=C(C=C1)[N+](=O)[O-])C1=CC=CC=C15)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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